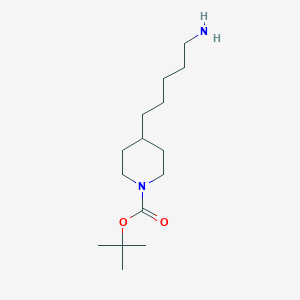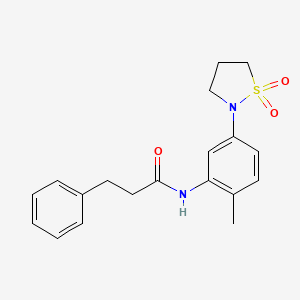
N,N-dimethyl-3-oxo-2-((6-propionamidopyridazin-3-yl)thio)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-dimethyl-3-oxo-2-((6-propionamidopyridazin-3-yl)thio)butanamide” is a type of amide, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom . Amides are commonly found in a wide range of applications including in the manufacture of polymers, pharmaceuticals, and in nature .
Molecular Structure Analysis
The molecular structure of amides consists of a carbonyl group (C=O) linked to a nitrogen atom. This structure allows for the formation of hydrogen bonds, which can significantly influence the physical properties of the compound .Chemical Reactions Analysis
Amides can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the amide is broken down into a carboxylic acid and an amine or ammonia under the influence of heat and an acid or base .Scientific Research Applications
Molecular Docking Studies
This compound’s unique structure allows it to bind with various proteins and enzymes, making it a valuable candidate for molecular docking studies. It could help in the design of new drugs by understanding the binding affinities and interaction patterns with biological targets, such as in the study of Ampicillin-CTX-M-15 .
Density Functional Theory (DFT) Analysis
The compound’s electronic properties can be studied using DFT analysis to understand its reactivity and stability. This information is crucial for designing compounds with specific electronic characteristics for use in electronic materials or as catalysts in chemical reactions .
Supramolecular Chemistry
Due to its ability to form stable intermolecular interactions, this compound is of interest in the field of supramolecular chemistry. It could be used to create self-assembling structures, which are important in the development of nanomaterials and molecular machines .
Bioactive Compound Synthesis
As a building block, this compound can be used to synthesize a variety of bioactive compounds. Its reactivity with different functional groups makes it a versatile precursor for creating compounds with potential analgesic, anti-inflammatory, and anticancer activities .
Analytical Chemistry
In analytical chemistry, this compound could be used to develop new sensors or indicators due to its reactive nature. It might react with specific analytes, causing a measurable change in properties, such as color or fluorescence, which can be used for detection purposes .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,N-dimethyl-3-oxo-2-[6-(propanoylamino)pyridazin-3-yl]sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-5-10(19)14-9-6-7-11(16-15-9)21-12(8(2)18)13(20)17(3)4/h6-7,12H,5H2,1-4H3,(H,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUMFZSKZLSLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SC(C(=O)C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-oxo-2-((6-propionamidopyridazin-3-yl)thio)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethyl 3-methyl 2-(4-acetylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2996618.png)
![5-[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2996622.png)


![N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(4,5-dimethyl-1H-imidazol-2-yl)-4-methoxypyrrolidin-1-yl]acetamide](/img/structure/B2996627.png)


![1-(7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)methanesulfonamide](/img/structure/B2996632.png)
![3-(4-Nitrophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2996633.png)



